Biphenyl-2-boronic acid pinacol ester

Description

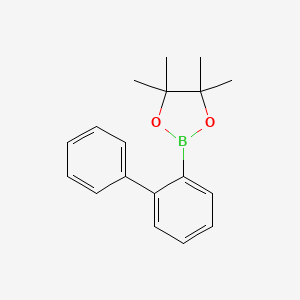

Structure

2D Structure

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWQEUBHZKNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914675-52-8 | |

| Record name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biphenyl-2-boronic acid pinacol ester chemical properties

An In-Depth Technical Guide to Biphenyl-2-boronic acid pinacol ester: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available to the synthetic chemist, organoboron reagents stand out for their versatility, stability, and broad functional group tolerance. This compound, with CAS Number 914675-52-8, has emerged as a particularly valuable building block.[1][2] This stable, crystalline solid is a pivotal precursor for introducing the 2-biphenyl moiety, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis and application. As a workhorse in palladium-catalyzed cross-coupling, its utility is intrinsically linked to the stability conferred by the pinacol protecting group, which masks the more labile boronic acid. This feature allows for the purification and storage of the reagent, and critically, enables its use with substrates that would be incompatible with free boronic acids prone to decomposition via protodeboronation.[3][4][5] We will delve into its physicochemical properties, detail robust synthetic and application protocols, and provide the necessary safety and handling information for its effective use in the research and development laboratory.

Section 1: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application. This compound is a white to cream-colored crystalline powder, a form that facilitates accurate measurement and handling.[6] Its insolubility in water and good solubility in common organic solvents are key to its application in non-aqueous reaction media and for its purification via chromatography.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 914675-52-8 | [1][2][6] |

| Molecular Formula | C₁₈H₂₁BO₂ | [1][2][6] |

| Molecular Weight | 280.17 g/mol | [1][2] |

| Appearance | Cream-colored crystals or powder | [6] |

| Melting Point | 76-85 °C | [1][6] |

| Boiling Point | 408.1 ± 24.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2][3][5] |

| Flash Point | 200.6 ± 22.9 °C | [1] |

Spectroscopic Signature

Characterization of this compound is straightforward using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly informative. The twelve protons of the two equivalent methyl groups on the pinacol ring typically appear as a sharp, strong singlet around δ 1.3-1.4 ppm. The aromatic region (δ 7.0-8.0 ppm) will show a complex multiplet pattern corresponding to the nine protons of the biphenyl system.

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbons of the pinacol group around δ 25 ppm and a characteristic signal for the quaternary carbons of the dioxaborolane ring around δ 84 ppm. The C-B carbon signal may be broad or unobserved due to quadrupolar relaxation. The twelve aromatic carbons will appear in the δ 125-150 ppm range.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ being readily identifiable.

Section 2: Synthesis and Purification

The most reliable and widely used method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction .[7] This palladium-catalyzed process involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8]

Primary Synthetic Route: Miyaura Borylation

The synthesis of this compound from 2-bromobiphenyl exemplifies this powerful methodology. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; a weak base like potassium acetate (KOAc) is often used to prevent the competing Suzuki-Miyaura coupling of the newly formed product with the starting aryl halide.[7]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobiphenyl (1.0 equiv), bis(pinacolato)diboron (B₂pin₂; 1.1 equiv), and potassium acetate (KOAc; 3.0 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂; 0.03 equiv).

-

Solvent and Degassing: Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times. Add anhydrous 1,4-dioxane via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.

-

Reaction: Heat the mixture to 80-100 °C and stir overnight (12-18 hours). The progress of the reaction can be monitored by TLC or GC-MS analysis.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.[9]

Section 3: Reactivity and Applications in Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction , a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between an organoboron species and an organohalide.[10]

The Suzuki-Miyaura Coupling: A Self-Validating System

A well-designed Suzuki-Miyaura protocol is a self-validating system; the successful formation of the biaryl product confirms the integrity and reactivity of all components. The pinacol ester is generally more stable but less reactive than the corresponding boronic acid.[4] Its effective use often requires conditions that facilitate the crucial transmetalation step, which may involve slow in-situ hydrolysis to the more reactive boronate anion.[11][12][13]

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling with an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide partner (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[14]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.02-0.05 equiv).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[12][14] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or tri-aryl product.

Causality in Experimental Design

-

Choice of Base: The base plays a crucial role in activating the boronic ester, typically by facilitating hydrolysis to the boronate, which is the active species in the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially for less reactive aryl chlorides.[14]

-

Solvent System: The presence of water is often beneficial, as it aids in dissolving the inorganic base and promotes the hydrolysis of the pinacol ester to the more reactive boronic acid/boronate.[12][13]

-

Catalyst and Ligand: The choice of palladium source and ligand is substrate-dependent. Electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) can promote the coupling of challenging substrates like aryl chlorides or sterically hindered partners.[13]

Section 4: Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent. This compound is classified as an irritant.[15]

Table 2: GHS Hazard Information

| Hazard Code | Description | Precautionary Statement(s) | Reference(s) |

| H315 | Causes skin irritation | P264, P280 | [15] |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [15] |

| H335 | May cause respiratory irritation | P261, P271 | [15] |

Guidelines for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a dust mask or appropriate respiratory protection is recommended.[15]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15] Emergency eyewash stations and safety showers should be readily accessible.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][16] The compound may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[15][16]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]

-

Conclusion

This compound is more than just a catalog chemical; it is a robust, well-characterized, and highly effective tool for the synthesis of complex organic molecules. Its superior stability compared to its parent boronic acid makes it an ideal reagent for a wide range of Suzuki-Miyaura cross-coupling reactions, enabling the construction of the valuable 2-biphenyl scaffold in drug discovery and materials science.[10][17] By understanding the principles behind its synthesis, the nuances of its reactivity, and the requirements for its safe handling, researchers can confidently and effectively leverage this versatile building block to advance their scientific goals.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. runyvmat.com [runyvmat.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. fishersci.be [fishersci.be]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. scholarship.claremont.edu [scholarship.claremont.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Biphenyl-2-boronic acid pinacol ester (CAS: 914675-52-8)

Introduction

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of reagents developed for this purpose, boronic acids and their derivatives have emerged as exceptionally versatile and powerful tools, largely due to the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a particularly valuable building block: Biphenyl-2-boronic acid pinacol ester (CAS: 914675-52-8).

This compound is not merely another reagent; it is an enabling tool for chemists, particularly those in pharmaceutical and materials science research. The biphenyl moiety is a privileged scaffold in many biologically active molecules and advanced materials. The pinacol ester form of the boronic acid offers enhanced stability, making it easier to handle, purify, and store compared to its corresponding free boronic acid, while mitigating common side reactions like protodeboronation.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the mechanistic underpinnings of its reactivity, and practical, field-proven guidance for its application.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any laboratory setting.

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 914675-52-8 | [5][6] |

| Molecular Formula | C18H21BO2 | [5][6] |

| Molecular Weight | 280.17 g/mol | [5][7] |

| Appearance | White to off-white or cream solid/crystalline powder | [5][6] |

| Melting Point | 76-85 °C | [5][6] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [3][5][7] |

| IUPAC Name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [6] |

| SMILES | CC1(C)OB(OC1(C)C)C1=CC=CC=C1C1=CC=CC=C1 | [6] |

Safety, Storage, and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While generally stable, this reagent requires careful handling.

-

Hazard Identification : This chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9] If there is a risk of generating dust, a dust mask (e.g., N95) should be used.[10]

-

Handling : Use this compound in a well-ventilated area or a chemical fume hood.[9] Avoid breathing dust and prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[8][9]

-

Storage : Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed to prevent moisture ingress, which can slowly hydrolyze the ester. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

The Chemistry of this compound

The utility of this reagent is rooted in its ability to participate in highly efficient bond-forming reactions. Understanding the synthesis and reaction mechanisms is key to troubleshooting and optimizing experimental outcomes.

Synthesis Pathway: The Miyaura Borylation

This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, known as the Miyaura borylation. This reaction couples an aryl halide (in this case, 2-halobiphenyl) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[12]

The choice of a weak base, such as potassium acetate (KOAc), is a critical experimental parameter. Its role is not to activate the diboron reagent directly, but rather to facilitate the crucial transmetalation step by forming a more reactive palladium(II) acetate complex after the initial oxidative addition.[12] This prevents competitive Suzuki-Miyaura coupling of the newly formed product.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. runyvmat.com [runyvmat.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Biphenyl-2-boronic acid pinaco | 914675-52-8 [chemicalbook.com]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. 苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.be [fishersci.be]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of Biphenyl-2-Boronic Acid Pinacol Ester in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of biphenyl-2-boronic acid pinacol ester, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes established principles of chemical solubility, data from analogous compounds, and field-proven experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of solubility, the practical implications for reaction chemistry, and provide robust protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility in Synthesis

This compound (2-(2-Biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a cornerstone building block in the construction of complex organic molecules. Its utility in creating carbon-carbon bonds is unparalleled, particularly in the pharmaceutical and materials science industries. However, the success of any solution-phase chemical reaction is fundamentally governed by the solubility of its components. A thorough understanding of the solubility of this compound in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring all reactants are in the same phase is crucial for optimal reaction kinetics and yield.

-

Purification Strategies: Knowledge of solubility is key to developing effective crystallization and chromatographic purification methods.

-

Process Scalability: Predictable solubility is essential for the successful scale-up of synthetic processes from the lab to production.

-

Formulation Development: In the pharmaceutical context, solubility directly impacts the formulation of active pharmaceutical ingredients (APIs).

This guide will provide a framework for understanding and determining the solubility of this vital synthetic intermediate.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, two key structural features dictate its solubility profile: the non-polar biphenyl group and the moderately polar boronic acid pinacol ester group.

-

The Biphenyl Moiety: The large, non-polar biphenyl group contributes to favorable van der Waals interactions with non-polar solvents.[1][2] Biphenyl itself is known to be soluble in organic solvents such as benzene, toluene, and hexane, but is insoluble in water.[1][3] This characteristic suggests that this compound will exhibit good solubility in non-polar organic solvents.

-

The Boronic Acid Pinacol Ester Group: The pinacol ester functionality significantly enhances solubility in organic solvents compared to the parent boronic acid.[4] The ester group is less polar than the diol of a free boronic acid, reducing the propensity for self-association through hydrogen bonding and making it more compatible with a wider range of organic media. Studies on phenylboronic acid pinacol ester have shown it to be highly soluble in a variety of organic solvents, including chloroform, acetone, and ethers.[4][5]

The interplay of these two structural components suggests that this compound will be readily soluble in a broad spectrum of common organic solvents.

Logical Relationship: Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Qualitative and Inferred Solubility Profile

Based on the principles discussed and data from analogous compounds, a general solubility profile for this compound can be inferred.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar biphenyl group will have strong favorable interactions with these solvents.[1] |

| Polar Aprotic | THF, Dioxane, DMF, Acetonitrile | High to Moderate | The pinacol ester group will interact favorably with these solvents, while the biphenyl group maintains good solubility. Esterification generally increases solubility.[4] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and non-polar functionalities. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The biphenyl group's hydrophobicity may limit solubility. Solubility is expected to decrease with increasing solvent polarity. |

| Aqueous | Water | Insoluble | The large, non-polar biphenyl moiety makes the molecule hydrophobic.[6][7] |

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available quantitative data, empirical determination of solubility is often necessary. The following protocols provide a robust framework for such investigations.

Method 1: Isothermal Shake-Flask Method (for Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite separation.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Method 2: Dynamic Turbidimetric Method (for Kinetic Solubility)

This high-throughput method is particularly useful for early-stage drug discovery and process development, providing a rapid assessment of kinetic solubility.[8][9] It relies on detecting the point at which a compound precipitates from a solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvent of interest.

-

Precipitation Induction: The introduction of the compound from the DMSO stock into a solvent where it is less soluble will induce precipitation at concentrations above its solubility limit.

-

Turbidity Measurement: Use a plate reader to measure the turbidity (or absorbance at a wavelength where the compound does not absorb, e.g., 620 nm) of each well.[8]

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Practical Implications in Suzuki-Miyaura Cross-Coupling Reactions

The choice of solvent for a Suzuki-Miyaura coupling is critical and is directly influenced by the solubility of the this compound, the coupling partner, and the catalyst.

-

Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used, often in combination with an aqueous base.[9] The good solubility of the boronic ester in these solvents is a key reason for their widespread use.

-

Reaction Homogeneity: Ensuring that the this compound is fully dissolved is crucial for efficient transmetalation to the palladium catalyst. Poor solubility can lead to sluggish or incomplete reactions.

-

Product Isolation: A solvent system where the product has lower solubility than the starting materials at a reduced temperature can be advantageous for isolation by crystallization.

Conclusion

This compound is a highly valuable, versatile building block in modern organic chemistry. While specific quantitative solubility data remains elusive in the public domain, a strong understanding of its structural components allows for a reliable prediction of its solubility behavior. The biphenyl moiety imparts a non-polar character, promoting solubility in non-polar organic solvents, while the pinacol ester group enhances solubility over the parent boronic acid in a range of polar aprotic solvents. For precise quantitative data, the experimental protocols provided in this guide offer a robust framework for in-house determination. A comprehensive grasp of the solubility of this key reagent is not merely academic; it is a fundamental prerequisite for the efficient, scalable, and successful synthesis of novel chemical entities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. runyvmat.com [runyvmat.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. evotec.com [evotec.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

Biphenyl-2-boronic acid pinacol ester stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Biphenyl-2-boronic Acid Pinacol Ester

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions and other carbon-carbon bond-forming transformations. As a protected, more stable precursor to the corresponding boronic acid, its integrity is paramount for reaction success, reproducibility, and yield.[1][2][3][4] This guide provides a comprehensive analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and details methodologies for assessing its purity and degradation. It is intended for researchers, chemists, and process development professionals who rely on the quality of this critical building block.

Introduction: The Role of Pinacol Esters in Modern Synthesis

Boronic acids are exceptionally versatile intermediates, yet their application can be hampered by inherent instability.[5] They are often susceptible to decomposition under common reaction and purification conditions, including protodeboronation and trimerization to form boroxines. To circumvent these issues, the boronic acid moiety is frequently protected as a pinacol ester.[6] This derivatization enhances stability against hydrolysis and oxidation, rendering the compound more robust for storage, handling, and chromatographic purification.[5][7][8] this compound exemplifies this strategy, enabling the controlled and efficient use of the biphenyl-2-boronyl group in complex synthetic routes.[2][3]

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and use.

| Property | Value | Source(s) |

| IUPAC Name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2][9] |

| CAS Number | 914675-52-8 | [2][9] |

| Molecular Formula | C₁₈H₂₁BO₂ | [2][9] |

| Molecular Weight | 280.17 g/mol | [2] |

| Appearance | White to off-white or cream crystalline powder/crystals | [2][9] |

| Melting Point | 76-85 °C | [1][2][9] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2][3][10] |

The Core of Stability: Understanding Degradation Pathways

While generally stable, this compound is susceptible to specific degradation pathways, primarily driven by environmental factors. The product is generally stable under recommended storage and handling conditions.[3][11][12][13]

Hydrolytic Instability: The Primary Concern

The most significant stability challenge for pinacol boronic esters is their susceptibility to hydrolysis. The formation of the ester from the boronic acid and pinacol is an equilibrium process.[7] The presence of water can shift this equilibrium back toward the starting materials, regenerating biphenyl-2-boronic acid and pinacol.

Causality: The boron atom in the dioxaborolane ring is Lewis acidic and can coordinate with water, initiating the cleavage of the B-O bonds. While the pinacol group provides significant steric hindrance that slows this process compared to simpler esters, it does not prevent it entirely. This reaction is often the primary source of impurity in aged or improperly stored samples.

Caption: Hydrolysis of the pinacol ester to its parent boronic acid and pinacol.

Incompatible Materials and Conditions

Beyond moisture, other chemical environments can compromise the compound's integrity:

-

Strong Oxidizing Agents: Can lead to decomposition of the molecule.[11][14]

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester bond.[14] Intentional deprotection, in fact, often utilizes acidic conditions.[6][15]

-

Excess Heat: While stable at room temperature, exposure to high heat should be avoided to prevent potential decomposition.[14]

Best Practices: A Self-Validating Storage and Handling Protocol

Adherence to a strict storage and handling protocol is the most effective way to ensure the long-term stability and performance of this compound. The goal is to create a self-validating system where the environment inherently protects the material's integrity.

Long-Term Storage

The consensus from safety data sheets and technical notes points to a multi-faceted approach to storage.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) is optimal. Store in a cool place.[3][13][16] | Reduces the rate of potential hydrolytic and oxidative degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). [14] | Displaces moisture and oxygen, directly inhibiting the primary degradation pathways. |

| Container | Keep in the original, tightly sealed container. [3][11][13][14][17][18] | Prevents ingress of atmospheric moisture and air. Containers that have been opened must be carefully resealed.[13] |

| Environment | Store in a dry and well-ventilated area. [3][11][13][14][16][17][18][19] | Minimizes ambient moisture and ensures any potential off-gassing is managed. |

| Light | Protect from direct light. | A general best practice for complex organic molecules to prevent photochemical decomposition. |

Safe Handling Workflow

Proper handling is critical to prevent both contamination of the material and exposure to the user.

-

Preparation: Work in a well-ventilated area, such as a chemical fume hood.[11][14][17][19] Ensure emergency eye wash fountains and safety showers are accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][14][19] In cases of insufficient ventilation or dust formation, respiratory protection may be required.[11][12]

-

Dispensing: When dispensing the solid, avoid creating dust.[12] If transferring from the main container, do so in a dry environment (e.g., a glove box) or as quickly as possible to minimize exposure to ambient air.

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[14]

-

Post-Handling: Tightly reseal the container immediately after use. Wash hands thoroughly after handling.[11][12][14]

-

Cleanup: For spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[11]

Quality Control: An Experimental Workflow for Stability Assessment

Before use, especially if a sample has been stored for an extended period or if storage conditions have been compromised, its purity should be verified.

Objective: To confirm the integrity of this compound and identify potential degradation.

Caption: A decision workflow for assessing the stability and purity of the ester.

Methodologies in Detail

-

Visual Inspection: The compound should be a free-flowing, cream or off-white crystalline powder.[2][9] Any significant clumping can indicate moisture absorption.

-

Melting Point Analysis: Determine the melting point range. A sharp melting point within the literature value (approx. 76-85 °C) is a good indicator of high purity.[9] A depressed or broad melting range suggests the presence of impurities, most commonly the hydrolysis products (boronic acid and pinacol).

-

Nuclear Magnetic Resonance (¹H NMR): This is a highly definitive technique.

-

Expected Spectrum: A pure sample will show a characteristic sharp singlet for the 12 protons of the two methyl groups on the pinacol moiety, typically around δ 1.3 ppm. The aromatic protons of the biphenyl group will appear in the δ 7.2-7.8 ppm region.

-

Signs of Degradation: The primary indicator of hydrolysis is the appearance of a broad singlet corresponding to the two protons of the boronic acid's -B(OH)₂ group. The intensity of this peak relative to the pinacol ester's peaks can be used to quantify the extent of degradation.

-

-

Gas Chromatography (GC): As a compound with good thermal stability and volatility, GC is an excellent tool for quantitative purity assessment. Many suppliers specify a minimum purity (e.g., ≥96.0%) as determined by GC.[9]

Conclusion

The efficacy of this compound in synthesis is directly linked to its chemical integrity. While the pinacol group imparts significant stability compared to the free boronic acid, the compound is not immune to degradation, with hydrolysis being the principal risk. By implementing a robust protocol founded on cold, dry, and inert storage conditions, coupled with careful handling and routine quality control verification, researchers can ensure the reliability of this essential reagent, leading to more consistent and successful synthetic outcomes.

References

- 1. runyvmat.com [runyvmat.com]

- 2. Biphenyl-2-boronic acid pinaco | 914675-52-8 [chemicalbook.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. H32320.06 [thermofisher.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. synquestlabs.com [synquestlabs.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

- 15. reddit.com [reddit.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Biphenyl-2-boronic acid pinacol ester

This guide provides a comprehensive overview of the synthesis of Biphenyl-2-boronic acid pinacol ester, a critical building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. The methodologies, mechanistic underpinnings, and practical considerations detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its efficient and reliable preparation.

Introduction: The Significance of this compound

This compound is a highly versatile bifunctional molecule. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The boronic acid pinacol ester functionality serves as a key handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide range of functional groups, coupled with its mild reaction conditions, has made it an indispensable tool in modern synthetic chemistry.[1][2] The pinacol ester form of the boronic acid offers enhanced stability, facilitating purification and handling compared to the corresponding free boronic acid.[3]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the carbon-boron bond on a pre-formed biphenyl system or the construction of the biphenyl scaffold via a Suzuki-Miyaura coupling reaction where one of the coupling partners already contains the boronic ester moiety.

The most direct and widely employed method for the synthesis of this compound is the Miyaura borylation reaction.[4] This powerful palladium-catalyzed cross-coupling reaction utilizes a readily available 2-halobiphenyl (typically 2-bromobiphenyl or 2-iodobiphenyl) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][3]

Mechanism and Rationale:

The catalytic cycle of the Miyaura borylation is a well-established process.[2] It commences with the oxidative addition of the 2-halobiphenyl to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent, a step often facilitated by a base. The cycle concludes with reductive elimination to yield the desired this compound and regenerate the active Pd(0) catalyst.

The choice of base is a critical parameter in this reaction. A weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is crucial to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[2][3] Stronger bases can promote this undesired side reaction, leading to the formation of triphenylene and other homocoupled byproducts, thereby reducing the yield of the target molecule.

Experimental Workflow: Miyaura Borylation

References

A Technical Guide to 2-{[1,1'-Biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. More commonly known as Biphenyl-2-boronic acid pinacol ester, this reagent is instrumental in the formation of carbon-carbon bonds, particularly through the Suzuki-Miyaura cross-coupling reaction. This document delves into its chemical identity, synthesis, purification, and characterization, with a focus on the practical application of this versatile compound in the fields of pharmaceutical development and materials science. We will explore the underlying principles of its reactivity and provide detailed experimental protocols to ensure its effective use in the laboratory.

Chemical Identity and Properties

The IUPAC name for this compound is 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[1] This organoboron compound is a white to off-white crystalline powder, generally soluble in organic solvents but insoluble in water.[1] The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle compared to the free boronic acid.

| Identifier | Value |

| IUPAC Name | 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 914675-52-8 |

| Molecular Formula | C₁₈H₂₁BO₂ |

| Molecular Weight | 280.17 g/mol |

| SMILES | CC1(C)OB(OC1(C)C)c2ccccc2c2ccccc2 |

| Melting Point | 79.0-85.0 °C |

| Appearance | Cream crystals or powder |

A table summarizing the key chemical identifiers and physical properties of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of the corresponding biphenyl-2-boronic acid with pinacol. This straightforward reaction proceeds with the removal of water, often facilitated by a dehydrating agent or azeotropic distillation.

Synthetic Workflow

The general workflow for the synthesis of this compound involves the reaction of 2-bromobiphenyl with a boron source, followed by esterification. A common route is the Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent.

Caption: A diagram illustrating the Miyaura borylation synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound from 2-bromobiphenyl.

Materials:

-

2-Bromobiphenyl

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel. However, boronic esters can sometimes exhibit strong adsorption to silica, leading to poor recovery. To mitigate this, a modified purification method can be employed.

Protocol: Purification by Column Chromatography

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

For compounds that show strong adsorption, consider using silica gel impregnated with a small amount of boric acid to reduce the Lewis basicity of the silica surface.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected analytical data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Pinacol methyl protons (singlet, ~1.3 ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), Pinacol quaternary carbons (~84 ppm), Pinacol methyl carbons (~25 ppm) |

| IR (KBr) | C-H stretching (aromatic and aliphatic), B-O stretching (~1350 cm⁻¹) |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |

A table summarizing the expected characterization data for this compound.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms.

Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Applications in Drug Discovery and Materials Science

The biphenyl moiety is a privileged scaffold in medicinal chemistry and a common structural motif in advanced materials. This compound serves as a critical building block for introducing this structural unit.

Pharmaceutical Synthesis

A notable application is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. For instance, the synthesis of Valsartan involves the creation of a key biphenyl intermediate, a transformation that can be achieved using Suzuki-Miyaura coupling with a suitable boronic acid derivative.[2][3][4][5][6] The ortho-substitution pattern is crucial for the final molecular architecture and biological activity of these complex molecules.

Materials Science

In the field of materials science, this compound is utilized in the synthesis of organic light-emitting diodes (OLEDs).[7][8][9][10] The biphenyl unit can be incorporated into the structure of organic semiconductors to tune their electronic and photophysical properties, such as charge transport and emission color. The ortho-linkage can induce a twisted conformation, which can be beneficial for achieving high triplet energies and improving the efficiency and stability of blue OLED emitters.

Conclusion

2-{[1,1'-Biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in organic synthesis. Its stability, coupled with its reactivity in the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for the construction of complex molecules containing the biphenyl scaffold. A thorough understanding of its synthesis, purification, and reactivity is paramount for its effective application in the development of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently utilize this powerful synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Documents download module [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. boronpharm.com [boronpharm.com]

- 10. OLED Materials|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Biphenyl-2-Boronic Acid Pinacol Ester and Its Structural Analogues

Introduction: The Biaryl Motif as a Privileged Scaffold

The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone in modern chemistry.[1] Its prevalence is notable in pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[2][3][4] This ubiquity stems from the unique conformational and electronic properties the biaryl unit imparts, influencing a molecule's biological activity and material characteristics. The development of robust synthetic methodologies for constructing C(aryl)-C(aryl) bonds has been a major focus of organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as the preeminent and most versatile method.[5][6][7][8][9]

At the heart of this transformative reaction lies the organoboron reagent. Biphenyl-2-boronic acid pinacol ester stands as a crucial building block, enabling the synthesis of complex poly-aromatic systems. This guide provides an in-depth exploration of this key reagent, its structural analogues, and the strategic considerations for their synthesis and application, particularly for researchers and professionals in drug discovery and development.

Chapter 1: The Archetype - this compound

This compound is a stable, crystalline solid that serves as an exemplary reagent in Suzuki-Miyaura couplings. The pinacol ester group offers significant advantages over the corresponding boronic acid; it is generally more robust, less prone to protodeboronation (a common side reaction), and easier to handle and purify due to its reduced polarity.[10][11][12] Its solubility in common organic solvents makes it highly compatible with a wide range of reaction conditions.[12]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 914675-52-8[13] |

| Molecular Formula | C18H21BO2[13] |

| Molecular Weight | 280.169 g/mol [13] |

| Boiling Point | 408.1 ± 24.0 °C at 760 mmHg[13] |

| Density | 1.1 ± 0.1 g/cm³[13] |

| Solubility | Insoluble in water; Soluble in organic solvents.[11][12] |

The Suzuki-Miyaura Coupling Mechanism

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. The generally accepted mechanism involves a Palladium catalyst cycling between Pd(0) and Pd(II) oxidation states in three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][14]

-

Oxidative Addition : A Pd(0) complex, typically bearing phosphine ligands, reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[14]

-

Transmetalation : The organoboron reagent (in this case, the biphenyl boronic ester) is activated by a base. The organic moiety is then transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step and is highly influenced by the steric and electronic properties of the reactants.[5][15]

-

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 2: The Universe of Structural Analogues

The true power of the Suzuki-Miyaura coupling in drug discovery lies in its functional group tolerance and the vast diversity of available building blocks.[16] Structural analogues of this compound are designed to systematically modulate steric and electronic properties, thereby fine-tuning reactivity, selectivity, and the final properties of the target molecule.[15][17][18][19]

Rationale for Analogue Design

The choice of a specific boronic ester analogue is a critical experimental decision driven by several factors:

-

Electronic Effects : Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either phenyl ring can alter the nucleophilicity of the carbon atom being transferred during transmetalation. This can significantly impact reaction rates and yields.[18][19]

-

Steric Hindrance : Bulky substituents, particularly at the ortho positions of either ring, can hinder the approach to the palladium center.[15][17] While this can sometimes slow the reaction, it can also be exploited to achieve regioselectivity in substrates with multiple reactive sites.[19]

-

Scaffold Hopping : Replacing one or both of the phenyl rings with heterocyclic systems (e.g., pyridine, pyrimidine, thiophene) is a common strategy in medicinal chemistry to explore new chemical space, improve physicochemical properties (like solubility), and engage in different interactions with biological targets.

-

Modulating the Boron Moiety : While pinacol esters are the most common, other diols can be used to create the boronic ester. These alternative esters (e.g., derived from N-methyliminodiacetic acid, MIDA) can offer enhanced stability to chromatography or specific reaction conditions.

Caption: Logic of analogue design to influence reaction outcomes.

Chapter 3: Key Synthetic Methodologies

The efficient synthesis of aryl boronic esters is as crucial as their subsequent use in cross-coupling. Modern synthetic chemistry offers several powerful, high-yielding methods that tolerate a wide array of functional groups.

Caption: Primary synthetic routes to aryl boronic pinacol esters.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This method is a cornerstone for converting aryl halides or triflates into the corresponding boronic esters using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[20][21] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides.[21]

-

Principle : A palladium catalyst facilitates the coupling of an aryl halide with a boron source in the presence of a base.[20]

-

Reagents : Aryl halide (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (3 mol%), Potassium Acetate (KOAc, 3.0 equiv), 1,4-Dioxane (5 mL).

-

Equipment : Schlenk tube or microwave vial, magnetic stirrer, heating block, argon/nitrogen source.

-

Procedure :

-

To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Concentrate the filtrate under reduced pressure. The crude product can be used directly or purified by chromatography.

-

-

Causality : The base (KOAc) is crucial for the transmetalation step.[20] The dppf ligand on the palladium catalyst provides the necessary stability and electronic properties for efficient catalytic turnover with a broad range of substrates.[22]

Protocol 2: Iridium-Catalyzed Aromatic C-H Borylation

A more atom-economical approach is the direct borylation of C-H bonds, which avoids the need for pre-functionalized aryl halides.[23] Iridium-based catalysts, developed extensively by Hartwig and others, show excellent activity and regioselectivity, which is typically governed by sterics, favoring the least hindered C-H bond.[23][24][25]

-

Principle : An iridium(I) complex catalyzes the direct functionalization of an aromatic C-H bond with B₂pin₂.[23]

-

Reagents : Arene (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(COD)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%), Cyclohexane (3 mL).

-

Equipment : Schlenk tube, magnetic stirrer, heating block, argon/nitrogen source.

-

Procedure :

-

In an oven-dried Schlenk tube under an inert atmosphere, add B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.

-

Add the arene substrate followed by the solvent (e.g., cyclohexane, THF).

-

Seal the tube and heat the mixture at 80 °C for 16-24 hours.

-

Cool the reaction to room temperature.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or crystallization.

-

-

Causality : The combination of the iridium precursor and a bipyridine ligand generates the active catalyst. The reaction proceeds without a base. Regioselectivity is a key feature; the catalyst preferentially activates the most sterically accessible C-H bond, making this a predictable method for synthesizing specific isomers.[23]

Chapter 4: Purification and Characterization

A significant practical challenge in working with boronic esters is their propensity for hydrolysis back to the more polar boronic acid, especially on silica gel during column chromatography.[26] This can lead to streaking, poor separation, and product loss.[27]

Protocol 3: A Facile Method for Chromatographic Purification

Researchers have developed methods to mitigate on-column degradation. One effective strategy involves modifying the stationary phase to suppress the Lewis acidity of silica gel.[27][28]

-

Principle : Impregnating silica gel with boric acid reduces the over-adsorption and subsequent hydrolysis of the pinacol boronic ester during chromatography.[27][28]

-

Procedure for Preparing Boric Acid-Impregnated Silica :

-

Prepare a saturated solution of boric acid in methanol.

-

Add silica gel to this solution to form a slurry.

-

Evaporate the methanol on a rotary evaporator until a free-flowing powder is obtained.

-

Dry the treated silica gel in an oven at 100 °C for several hours before use.

-

-

Chromatography :

-

Pack a column with the boric acid-impregnated silica gel.

-

Load the crude boronic ester onto the column.

-

Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient), carefully monitoring fractions by TLC.

-

-

Causality : The boric acid treatment effectively neutralizes the acidic silanol groups on the silica surface that catalyze the hydrolysis of the C-B bond, allowing for cleaner separation and improved recovery of the desired ester.[27]

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Miyaura Borylation (Pd-catalyzed) | C-H Borylation (Ir-catalyzed) |

| Starting Material | Aryl Halide / Triflate | Arene / Heteroarene |

| Key Reagent | B₂pin₂ or HBpin | B₂pin₂ |

| Atom Economy | Lower (generates salt waste) | Higher (avoids pre-functionalization) |

| Regiocontrol | Dictated by halide position | Dictated by sterics (least hindered C-H) |

| Functional Group Tolerance | Very broad[29] | Generally good, but sensitive to some directing groups |

| Primary Application | Synthesis of specific, pre-determined isomers | Late-stage functionalization, screening libraries |

Chapter 5: Application in Drug Discovery & Development

The strategic use of this compound and its analogues is a powerful tool in medicinal chemistry. It allows for the rapid assembly of novel biaryl and heteroaryl scaffolds to build structure-activity relationships (SAR).[9][16] For example, a late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester was a key step in the synthesis of Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK).[10]

By systematically varying the substitution patterns on the boronic ester analogues, chemists can explore how changes in size, electronics, and hydrogen bonding potential impact a compound's potency, selectivity, and pharmacokinetic properties. The mild and reliable nature of the Suzuki-Miyaura reaction makes it highly suitable for complex molecule synthesis, where protecting group manipulations must be minimized.[7][16]

Conclusion and Future Outlook

This compound and its vast array of structural analogues are indispensable tools in modern organic synthesis. Their utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, has accelerated the discovery and development of new pharmaceuticals and functional materials. The continued evolution of synthetic methods, particularly in the realm of direct C-H functionalization, promises to further expand the accessibility and diversity of these critical building blocks.[30][31] For the practicing scientist, a deep understanding of the underlying reaction mechanisms, the rationale for analogue selection, and the practical aspects of synthesis and purification is essential for harnessing the full potential of this powerful chemical technology.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. runyvmat.com [runyvmat.com]

- 12. fishersci.be [fishersci.be]

- 13. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 26. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

A Technical Guide to Biphenyl-2-boronic Acid Pinacol Ester: Sourcing, Quality Control, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-2-boronic acid pinacol ester is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity make it an indispensable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of commercial suppliers, critical quality control considerations, and a detailed protocol for its application in the Suzuki-Miyaura coupling reaction, tailored for professionals in research and drug development.

The Strategic Advantage of Pinacol Esters in Synthesis

Boronic acids are fundamental to C-C bond formation, but their free form can be prone to dehydration, forming cyclic boroxine anhydrides, and can be challenging to purify. The use of a pinacol protecting group to form the boronic ester offers several advantages.[1] This modification enhances the stability of the compound, making it less susceptible to degradation and simplifying storage and handling.[1][2] The pinacol ester can often be purified by chromatography and is generally more compatible with a wider range of reaction conditions.[3]

Commercial Sourcing and Supplier Evaluation

A reliable supply of high-purity this compound is critical for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this reagent, often with varying purity grades and in different quantities.

| Supplier | Purity Specification | Available Quantities | Notes |

| Thermo Scientific Chemicals | ≥96.0% (GC)[4] | 1 g, 5 g | Often available under the Alfa Aesar brand.[4] |

| Fisher Scientific | 97% | 1 g, 5 g | Provides detailed chemical identifiers and properties. |

| Sigma-Aldrich (Merck) | 97% | Varies | Offers a range of boronic acids and esters for synthesis. |

| BLDpharm | Varies | Bulk quantities available | ISO certified manufacturer and supplier.[5] |

| Eon Biotech | Varies | Varies | London-based trader and consulting company.[6] |

| Shanghai Nianxing Industrial Co., Ltd. | 98.0%[2] | Varies | China-based supplier.[2] |

| Optima Chemical | Varies | Custom quantities | Manufacturer and distributor of boronic acids.[7] |

When selecting a supplier, it is imperative to consider not only the quoted purity but also the supplier's quality management systems and the comprehensiveness of the provided Certificate of Analysis (CoA). For applications in drug development, sourcing from suppliers who can provide detailed impurity profiles and demonstrate lot-to-lot consistency is crucial.

Quality Control and Analytical Methodologies

The purity and stability of this compound are paramount for its successful application. The primary concern with boronic esters is their susceptibility to hydrolysis, which converts them back to the corresponding boronic acid.[8] This can impact reaction stoichiometry and introduce impurities. Therefore, robust analytical methods are necessary to ensure the quality of the starting material.

Key Quality Control Parameters:

-

Purity (Assay): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Water Content: Measured by Karl Fischer titration to assess the risk of hydrolysis.

-

Residual Solvents: Quantified by GC-Headspace analysis.

-

Melting Point: A sharp melting point range is indicative of high purity. Thermo Scientific specifies a range of 79.0-85.0°C.[4]

Analytical Challenges and Solutions for Boronic Esters:

The analysis of boronic esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[9][10] To mitigate this, several strategies can be employed:

-

Aprotic Diluents: Dissolving the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) for analysis minimizes hydrolysis prior to injection.[9]

-

Fast LC Methods: Utilizing shorter analysis times with UHPLC columns can reduce the on-column residence time, thereby limiting the extent of hydrolysis.

-

High-pH Mobile Phases: For particularly sensitive boronic esters, using a high-pH mobile phase (e.g., pH 12) can stabilize the compound during analysis.[8][11]

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique offers an alternative to HPLC and can accurately quantify boronic esters and their corresponding acids without the issue of hydrolysis during analysis.[12]

A well-defined quality control workflow is essential for ensuring the integrity of the starting material and the reproducibility of the subsequent synthetic steps.

Caption: Quality Control Workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[13][14]

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[1][14]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically requiring activation by a base.[15]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

-

Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[18] In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[18][19] Storing under an inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and stringent quality control are essential for its effective use. The provided guidelines and protocol offer a solid foundation for researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, ensuring reproducible and high-quality results.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. H32320.03 [thermofisher.com]